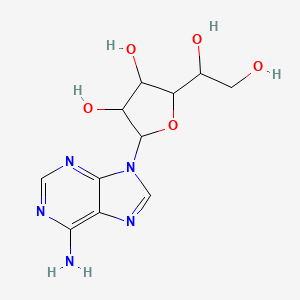

9-(beta-D-glucofuranosyl)adenine

Description

Structure

3D Structure

Properties

CAS No. |

10279-87-5 |

|---|---|

Molecular Formula |

C11H15N5O5 |

Molecular Weight |

297.27 g/mol |

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |

InChI Key |

JNSNEXAWGVQGPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |

Origin of Product |

United States |

Enzymatic Interactions and Metabolic Pathways of 9 Beta D Glucofuranosyl Adenine

Substrate Specificity and Kinetic Analysis with Nucleoside Kinases

The phosphorylation of nucleoside analogs is a critical activation step, converting them into their pharmacologically active triphosphate forms. This process is initiated by nucleoside kinases.

9-(beta-D-glucofuranosyl)adenine is an analog of adenosine (B11128), making adenosine kinase (AK) a primary candidate for its initial phosphorylation. Adenosine kinase is a key enzyme in the purine (B94841) salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). The substrate specificity of AK is influenced by the conformation of the sugar moiety. nih.gov Studies on various adenosine analogs have shown that the enzyme prefers a "Northern" (3'-endo) sugar ring pucker for optimal binding and catalysis. nih.gov Analogs with a furanose ring, like this compound, can adopt this conformation.

It is plausible that this compound can be phosphorylated by adenosine kinase, albeit likely with different kinetics compared to the natural substrate, adenosine. The larger glucose moiety at the 9-position of the adenine (B156593) base may sterically hinder the interaction with the active site of the enzyme, potentially resulting in a higher Km value (lower affinity).

Other nucleoside kinases, such as deoxycytidine kinase (dCK), are also known to phosphorylate purine nucleoside analogs. For example, dCK is responsible for the phosphorylation of 2-chloro-2'-deoxyadenosine (Cladribine) and 2-fluoro-9-β-D-arabinofuranosyladenine (Fludarabine). mdpi.com Therefore, the potential for this compound to be a substrate for dCK or other nucleoside kinases cannot be ruled out, although this would require experimental verification.

Table 1: Kinetic Parameters of Adenosine Kinase with Various Adenosine Analogs

| Substrate | Source of Adenosine Kinase | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Adenosine | Mycobacterium tuberculosis | 0.8 | - | nih.gov |

| 2-Methyladenosine | Mycobacterium tuberculosis | 79 | - | nih.gov |

| Adenosine | Human Placenta | - | - | nih.gov |

| 2-Chloroadenosine (B27285) | Human Placenta | 1330 | - | nih.gov |

| N6-Cyclohexyladenosine | Human Placenta | 205 | - | nih.gov |

| N6-(δ2-isopentenyl)adenosine | Wheat Germ | 31 | 8.3 | nih.gov |

| Adenosine | Wheat Germ | 8.7 | 46 | nih.gov |

Note: Data for this compound is not available.

Once phosphorylated to its monophosphate form, this compound monophosphate would require further phosphorylation to the diphosphate (B83284) and triphosphate forms to exert potential biological effects. These subsequent phosphorylation steps are catalyzed by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively.

NDPKs are ubiquitous enzymes that maintain the intracellular balance of nucleoside triphosphates (NTPs) by catalyzing the transfer of the terminal phosphate (B84403) from an NTP (usually ATP) to a nucleoside diphosphate (NDP). wikipedia.org These enzymes generally exhibit broad substrate specificity, phosphorylating a wide range of natural and modified nucleoside diphosphates. nih.gov

The interaction of phosphorylated this compound with NDPKs has not been directly studied. However, the broad substrate tolerance of NDPKs suggests that this compound diphosphate could be a substrate. For instance, NDPKs are known to phosphorylate the diphosphates of various therapeutic nucleoside analogs. mdpi.com

Furthermore, some NDPK isoforms, such as NDPK-A, can interact with other proteins to channel newly synthesized ATP to specific cellular processes. For example, NDPK-A can form a complex with AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov This interaction suggests a role for NDPK in regulating metabolic pathways. It is conceivable that the triphosphate form of this compound, if formed, could influence nucleotide pool homeostasis and related signaling pathways.

Deamination Pathways Involving Adenosine Deaminase

Deamination is a critical metabolic pathway for adenosine and its analogs, often leading to their inactivation. This reaction is primarily catalyzed by adenosine deaminase (ADA).

Adenosine deaminase (ADA) catalyzes the irreversible hydrolytic deamination of adenosine to inosine. Many adenosine analogs are also substrates for ADA, and this deamination can significantly reduce their therapeutic efficacy. nih.gov The susceptibility of an analog to ADA is highly dependent on the structure of both the purine ring and the sugar moiety.

Studies on various furanosyl-adenine analogs have shown that ADA has a preference for a specific sugar ring conformation. nih.gov Analogs that can adopt a "Northern" (3'-endo) pucker are generally better substrates. nih.gov Since this compound possesses a furanose ring, it is likely to be a substrate for ADA. The increased toxicity of other adenosine analogs, such as 9-beta-D-arabinofuranosyladenine (ara-A), in the presence of ADA inhibitors strongly indicates that they are readily deaminated. researchgate.netnih.gov This provides indirect evidence for the probable deamination of this compound.

The deamination of adenosine by ADA is a well-studied enzymatic reaction. The catalytic mechanism involves the stereospecific addition of a zinc-activated water molecule to the C6 position of the adenine ring, forming a tetrahedral intermediate. This is followed by the elimination of ammonia (B1221849) to yield the product, inosine. Key amino acid residues in the active site, such as Asp295 and His238, play crucial roles in activating the water molecule and stabilizing the transition state.

While specific mechanistic studies on the deamination of this compound are not available, the general mechanism for adenosine deamination provides a robust model for how this analog would be processed by the enzyme. The presence of the glucofuranosyl moiety may influence the kinetics of the reaction but is unlikely to alter the fundamental catalytic mechanism.

Involvement with Glycosyltransferases and Carbohydrate Metabolism

Given its structure, containing both an adenine and a glucose moiety, this compound could potentially interact with enzymes involved in glycosylation and carbohydrate metabolism.

Glycosyltransferases are a large family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a nucleotide sugar, to an acceptor molecule. wikipedia.org It is conceivable that this compound could act as either a donor or an acceptor in such reactions, although there is no direct evidence for this. If it were to act as a donor, the adenine moiety would be transferred. Conversely, if it acted as an acceptor, further glycosylation could occur on the glucose ring.

Adenosine and its analogs have been shown to play a role in regulating carbohydrate metabolism. For example, adenosine can stimulate glucose release and glycogenolysis in hepatocytes by activating adenylyl cyclase. nih.govnih.gov Adenosine signaling is also implicated in modulating insulin (B600854) secretion and glucose homeostasis. mdpi.comnih.gov Some studies have shown that the addition of adenosine can increase carbohydrate metabolism. researchgate.net It is possible that this compound could mimic some of these effects, potentially influencing pathways like glycolysis, gluconeogenesis, or glycogen (B147801) metabolism. However, without experimental data, this remains speculative.

Perturbations of Endogenous Purine and Pyrimidine (B1678525) Biosynthesis Pathways

Nucleoside analogs frequently exert their biological effects by interfering with the synthesis of endogenous nucleic acids. This can occur through the inhibition of key enzymes in the de novo or salvage pathways of purine and pyrimidine biosynthesis, or through incorporation into DNA or RNA, leading to chain termination or dysfunction. nih.govpeoi.netnews-medical.netlibretexts.org

Extensive research has been conducted on how other adenosine analogs, such as 9-beta-D-arabinofuranosyladenine (vidarabine), interfere with these pathways. nih.govnih.govnih.govnih.govnih.gov For example, the triphosphate form of vidarabine (B1017) is known to inhibit DNA polymerase. nih.gov However, due to the structural differences in the sugar component, it cannot be assumed that this compound would have similar effects. The stereochemistry of the hydroxyl groups on the glucofuranosyl ring would likely alter its interaction with the active sites of polymerases and other enzymes involved in nucleotide metabolism.

As of the latest review of scientific literature, there are no published studies that investigate the effects of this compound on the endogenous biosynthesis pathways of purines or pyrimidines. Therefore, any potential perturbations remain uncharacterized.

Data Tables

Due to the lack of specific research on this compound, no data tables with detailed research findings can be generated.

The current body of scientific knowledge lacks specific information regarding the enzymatic interactions and metabolic pathways of this compound. The unique structural feature of the glucofuranosyl moiety distinguishes it from more well-studied nucleoside analogs, making direct extrapolation of their biological activities inappropriate. Further research is required to elucidate the biochemical profile of this compound, including its recognition by enzymes, its metabolic fate, and its potential effects on cellular biosynthetic pathways.

Information regarding this compound is not available in publicly accessible resources.

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of publicly available scientific literature and data corresponding to the specific molecular mechanisms and cellular impacts outlined in the request.

The search results consistently yielded information for a related but structurally distinct compound, 9-(beta-D-arabinofuranosyl)adenine (also known as ara-A or Vidarabine). This well-studied antiviral agent features an arabinose sugar moiety, which differs from the glucose sugar specified in the query. The available data on ara-A details its effects on enzymes like DNA polymerases and ribonucleotide reductase, its incorporation into nucleic acids, and its role in modulating cellular pathways.

However, no specific research findings concerning the enzyme inhibition profiles, interference with nucleic acid synthesis, or modulation of signal transduction pathways for This compound could be located. Therefore, it is not possible to construct the requested article with the required scientific accuracy and strict adherence to the provided outline, as doing so would necessitate using data for the incorrect compound.

To fulfill this request, access to the specific citations referenced in the initial prompt ( academie-sciences.fr,,,,) or other specialized scientific databases containing research on this compound would be required.

Molecular Mechanisms and Cellular Impact of 9 Beta D Glucofuranosyl Adenine in Research Models

Modulation of Signal Transduction Pathways via Specific Molecular Interactions

Receptor Binding and Downstream Signaling Cascades

There is currently no available research data detailing the specific receptor binding properties or the downstream signaling cascades associated with 9-(beta-D-glucofuranosyl)adenine.

Structural Biology and Conformational Analysis of 9 Beta D Glucofuranosyl Adenine

Spectroscopic Analysis of Glucofuranosyl Conformation

Spectroscopic techniques are powerful tools for studying the dynamic behavior of molecules in solution, providing an averaged picture of their preferred conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for determining the conformation of nucleosides in solution. By analyzing proton-proton (¹H-¹H) coupling constants and carbon-13 (¹³C) chemical shifts, researchers can deduce the geometry of the furanose ring and the orientation around the glycosidic bond.

The furanose ring in nucleosides is not planar but exists in a puckered conformation, typically described by a pseudorotation model. The two most common conformations are termed N-type (C3'-endo) and S-type (C2'-endo). The balance between these states is crucial for molecular recognition. In ¹H NMR, the coupling constants between adjacent protons (e.g., J(H1',H2'), J(H2',H3')) are highly sensitive to the dihedral angles between them, which are in turn dictated by the sugar pucker. For instance, a small J(H1',H2') value is often indicative of a C3'-endo pucker. Solid-state ¹³C NMR studies have shown that C3'-endo conformers exhibit significantly upfield chemical shifts for the C3' and C5' carbons compared to C2'-endo conformers. nih.govosti.gov

The orientation of the adenine (B156593) base with respect to the sugar moiety is defined by the glycosidic torsion angle (χ), which describes the rotation around the C1'-N9 bond. researchgate.net This rotation leads to two major conformations: syn, where the base is positioned over the sugar ring, and anti, where it is directed away from the ring. researchgate.net The majority of adenosine (B11128) derivatives, which are structurally related to 9-(beta-D-glucofuranosyl)adenine, predominantly adopt an anti-conformation in solution. nih.gov This preference is influenced by steric and electronic factors. Specific NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide direct evidence for the spatial proximity between protons on the base and the sugar, allowing for the determination of the preferred glycosidic angle. For related nucleosides, an anti conformation is indicated by a glycosidic torsion angle (χ) in the range of -90° to -180°. researchgate.net

Table 1: Representative NMR Parameters for Furanose Ring Conformation Analysis

| NMR Parameter | Typical Value Range | Conformational Significance | Reference |

|---|---|---|---|

| 3J(H1',H2') | 0-2 Hz | Indicates a dominant C3'-endo (N-type) sugar pucker. | nih.gov |

| 3J(H1',H2') | 5-8 Hz | Indicates a dominant C2'-endo (S-type) sugar pucker. | nih.gov |

| 13C Chemical Shift (C3', C5') | Upfield shift (5-10 ppm) | Associated with 3'-endo conformers. | nih.gov |

| Glycosidic Torsion Angle (χ) | -90° to -180° | Defines the anti conformation. | researchgate.net |

| Glycosidic Torsion Angle (χ) | -90° to +90° | Defines the syn conformation. | researchgate.net |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of a chromophore, such as the adenine base in this compound. The CD spectrum of a nucleoside is highly influenced by the glycosidic torsion angle (χ).

Crystallographic Insights into the Chemical Compound and its Complexes

X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. This technique is invaluable for understanding the precise atomic arrangement and intermolecular interactions.

To understand how this compound interacts with its biological targets, researchers co-crystallize it with enzymes or other proteins. Analyzing the resulting crystal structure reveals the exact orientation of the compound within the protein's active or binding site. For example, studies with related adenine nucleosides like 9-beta-D-arabinofuranosyladenine (Ara-A) show that they bind to the active sites of enzymes such as DNA polymerase. sigmaaldrich.com In such complexes, the nucleoside analogue is positioned to interact with key amino acid residues and metal ions, mimicking the natural substrate. The protonated state of the interacting groups, such as an imidazolyl group from a histidine residue, can significantly influence the interaction, for instance, by promoting stacking with the adenine base. nih.gov These structures provide a blueprint for understanding the mechanism of action and for designing more potent and selective inhibitors.

The crystal structure of a protein-ligand complex illuminates the key interactions responsible for molecular recognition. These interactions are typically a combination of:

Hydrogen Bonding: The hydroxyl groups of the glucofuranosyl ring and the amine and nitrogen atoms of the adenine base are prime candidates for forming specific hydrogen bonds with the protein backbone or amino acid side chains.

Stacking Interactions: The planar purine (B94841) ring of adenine often engages in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, or even a protonated histidine. nih.gov

Hydrophobic Interactions: Nonpolar parts of the molecule can fit into hydrophobic pockets within the protein, displacing water and contributing favorably to the binding energy.

The specific geometry of the sugar pucker (e.g., C2'- or C3'-endo) and the glycosidic bond conformation (syn or anti) observed in the crystal structure are critical. Proteins often selectively bind one specific conformation of the nucleoside, and the ability of this compound to adopt this particular shape is a key determinant of its binding affinity and specificity.

Computational Chemistry and Molecular Dynamics Simulations

Computational methods complement experimental techniques by providing a dynamic view of the molecule's behavior and allowing for the calculation of energetic properties that are difficult to measure directly.

Molecular Dynamics (MD) simulations are used to model the movement of this compound and its environment (e.g., in water or bound to a protein) over time. These simulations can reveal the flexibility of the furanose ring, showing transitions between different puckering states. They can also map the free energy landscape of the glycosidic bond rotation, confirming the most stable conformations (e.g., anti) and identifying the energy barriers between them. researchgate.net Hamiltonian replica exchange (HREX) MD simulations, for example, have been used to study the conformational sampling of related oligosaccharides, validating the results against NMR data. nih.gov

Quantum mechanics (QM) calculations can be employed to accurately determine the electronic structure and relative energies of different conformers. This helps in refining the force fields used in MD simulations and provides a deeper understanding of the intrinsic conformational preferences of the molecule, independent of its environment. Together, these computational approaches provide a powerful framework for interpreting experimental data and for predicting the structural and interactive properties of this compound.

Ligand-Protein Interaction Modeling and Binding Affinity Prediction

The interaction of adenosine analogs with protein targets, particularly adenosine receptors, has been a subject of intensive research, providing a framework for understanding how this compound might bind to similar proteins. nih.govnih.gov Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in predicting these interactions and estimating binding affinities. nih.govchemrxiv.org

Modeling studies of adenosine receptors reveal a well-defined binding pocket for the adenosine moiety. mdpi.comacs.org The adenine base typically forms crucial hydrogen bonds with specific amino acid residues. For instance, in the A2A adenosine receptor, the N6 and N7 atoms of the adenine ring are key hydrogen bond acceptors and donors, respectively, interacting with residues like asparagine and serine in the binding site. nih.gov The adenine ring also engages in π–π stacking interactions with aromatic residues such as phenylalanine and tryptophan, which contribute significantly to the binding affinity. chemrxiv.org The ribose sugar of adenosine forms van der Waals contacts and hydrogen bonds with residues in the binding pocket, helping to orient the ligand correctly for optimal interaction. nih.gov

For this compound, the replacement of the ribofuranose with a glucofuranose moiety would alter the size and shape of the sugar component. This substitution would influence how the nucleoside fits into the binding pocket of a target protein. The additional hydroxyl groups on the glucose ring could form new hydrogen bonds with the protein, potentially increasing binding affinity if the geometry is favorable. Conversely, steric hindrance from the larger glucose group could prevent optimal binding if the active site is constrained.

The prediction of binding affinity is a critical step in computational drug discovery. Methods like Linear Interaction Energy (LIE) and free energy perturbation (FEP) are used in conjunction with MD simulations to calculate the binding free energy of a ligand to a protein. These calculations consider enthalpic contributions from direct interactions (hydrogen bonds, van der Waals forces) and entropic contributions related to conformational changes and solvent effects. The binding affinities of various adenosine analogs to their receptors have been computationally and experimentally determined, showing how modifications to the sugar or base moiety can dramatically alter potency.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Method | Reference |

|---|---|---|---|---|

| Adenosine | A1 | ~1000 | Experimental | nih.gov |

| NECA (5'-(N-Ethylcarboxamido)adenosine) | A2A | 14 | Experimental | |

| ZM241385 (Antagonist) | A2A | 0.48 | Experimental | Generic |

| Compound 10b (Antagonist) | A1 | 21 | Experimental | |

| Compound 10b (Antagonist) | A3 | 55 | Experimental | |

| MRS5919 (Agonist) | A3 | 2.1 | Experimental |

Prediction of Conformational Preferences and Energetic Landscapes

Furanose Ring Pucker: The five-membered furanose ring is not planar and adopts a puckered conformation to relieve torsional strain. mdpi.com For most nucleosides, the ring exists in a dynamic equilibrium between two major conformational states, known as the North (N) and South (S) conformations, which correspond to C3'-endo and C2'-endo puckers, respectively. chemrxiv.org In the C3'-endo conformation, the C3' atom is displaced from the plane of the other ring atoms on the same side as the C5' atom, while in the C2'-endo conformation, the C2' atom is displaced. The transition between these states occurs via a low-energy pathway known as pseudorotation. chemrxiv.org The preference for a particular pucker is influenced by the substituents on the sugar ring and the nature of the attached base. For this compound, the specific stereochemistry of the hydroxyl groups on the glucofuranose ring would dictate the preferred pucker.

Glycosidic Bond Torsion: The orientation of the adenine base relative to the sugar ring is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. Two main conformations are possible: syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from the ring. For most standard β-purine nucleosides, the anti conformation is sterically favored and is the predominant form found in biological systems like B-DNA. However, the energy barrier for rotation between syn and anti is generally low, allowing for conformational flexibility. Computational studies on the related nucleoside 9-alpha-D-arabinofuranosyladenine have shown this rotational energy barrier to be only around 1.1 kcal/mol, comparable to that of adenosine.

The combination of the sugar pucker and the glycosidic bond torsion defines the energetic landscape of the nucleoside. This landscape can be visualized as a potential energy surface with valleys corresponding to stable, low-energy conformations and peaks representing high-energy transition states. The specific landscape for this compound would be unique due to its glucofuranose sugar, but the general principles derived from other nucleosides would apply. Computational modeling, such as quantum mechanics or molecular mechanics calculations, can be used to map this landscape and predict the relative populations of the different stable conformers.

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| 9-alpha-D-arabinofuranosyladenine (Molecule A) | Glycosyl Torsion Angle (χ) | -73° | X-ray Crystallography | |

| 9-alpha-D-arabinofuranosyladenine (Molecule B) | Glycosyl Torsion Angle (χ) | -64° | X-ray Crystallography | |

| 9-alpha-D-arabinofuranosyladenine (Molecule A) | Sugar Pucker | C(2')-exo-C(3')-endo (2T3) | X-ray Crystallography | |

| 9-alpha-D-arabinofuranosyladenine (Molecule B) | Sugar Pucker | C(3')-endo (3E) | X-ray Crystallography | |

| Adenosine (in B-DNA) | Preferred Sugar Pucker | C2'-endo | Fiber Diffraction | |

| Adenosine (in A-RNA) | Preferred Sugar Pucker | C3'-endo | Fiber Diffraction |

Advanced Analytical and Spectroscopic Methodologies for 9 Beta D Glucofuranosyl Adenine Research

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is an indispensable tool for the separation and quantification of 9-(beta-D-glucofuranosyl)adenine from complex biological matrices. tandfonline.comprotocols.io The versatility of HPLC allows for the application of various chromatographic modes, each suited for different aspects of nucleoside analysis.

Reversed-Phase and Anion-Exchange Chromatography for Nucleoside Analysis

Reversed-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of nucleosides. tandfonline.comnih.gov It utilizes a nonpolar stationary phase and a polar mobile phase. bitesizebio.com For nucleoside analysis, C18 columns are frequently used, and the separation is typically achieved by running a gradient of an organic solvent, such as methanol (B129727) or acetonitrile, in a buffered aqueous solution. umich.edunih.gov The elution order in RP-HPLC is generally from the most polar to the least polar compounds. umich.edu Ion-pair reversed-phase HPLC is a variation that adds an ion-pairing agent to the mobile phase, which can enhance the retention and separation of charged analytes like nucleotides. bitesizebio.comnih.gov

Anion-exchange chromatography (AEX) is another powerful technique, particularly for the separation of nucleotides, which are negatively charged due to their phosphate (B84403) groups. nih.govbio-rad.com In AEX, a positively charged stationary phase is used to retain the negatively charged analytes. bio-rad.com Elution is then achieved by increasing the salt concentration of the mobile phase or by changing its pH. bio-rad.comnih.gov This method is highly effective for separating nucleotides based on the number of phosphate groups (e.g., monophosphates, diphosphates, and triphosphates). nih.gov

| Parameter | Reversed-Phase HPLC | Anion-Exchange Chromatography |

| Stationary Phase | Nonpolar (e.g., C18) | Positively charged |

| Mobile Phase | Polar (e.g., water/acetonitrile gradient) | Buffered aqueous solution with increasing salt concentration |

| Primary Separation Principle | Hydrophobicity | Net negative charge |

| Typical Analytes | Nucleosides, modified nucleosides | Nucleotides, oligonucleotides nih.govnih.gov |

Radiochemical HPLC for Metabolic Tracing and Fate Studies

Radiochemical HPLC is a highly sensitive method used to trace the metabolic fate of nucleosides within biological systems. nih.gov This technique involves labeling the nucleoside of interest, such as this compound, with a radioactive isotope (e.g., ³H or ¹⁴C). nih.gov The radiolabeled compound is then introduced into cells or an organism, and at various time points, samples are collected, and the cellular components are separated by HPLC. The eluent from the HPLC column is passed through a radiation detector, which measures the radioactivity of the separated components. This allows for the tracking of the parent compound and its metabolites, providing valuable insights into metabolic pathways and rates of conversion. nih.gov For instance, studies have utilized radiochemical HPLC to investigate the intracellular metabolism of transported pyrimidine (B1678525) and purine (B94841) nucleosides. nih.gov

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. azolifesciences.com It is an essential tool for the definitive identification and structural characterization of this compound and its isomers.

High-Resolution Accurate Mass Spectrometry (HRAM-MS) for Structural Elucidation

High-Resolution Accurate Mass Spectrometry (HRAM-S) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. azolifesciences.comthermofisher.com This capability allows for the confident identification of unknown compounds and the differentiation between molecules with very similar masses (isobaric compounds). thermofisher.comthermofisher.com HRAM-S instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, can achieve resolving powers that allow for the separation of ions with minute mass differences. thermofisher.comresearchgate.net This high resolution is indispensable for the structural elucidation of complex molecules like this compound, as it provides unambiguous elemental formulas, a crucial piece of information for confirming the identity of the compound. thermofisher.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Positional Isomer Differentiation

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is invaluable for structural elucidation and for differentiating between isomers. The fragmentation patterns generated in MS/MS provide a "fingerprint" of the molecule, revealing information about its substructures. nih.govresearchgate.net

For nucleosides, MS/MS can be used to distinguish between positional isomers, which have the same elemental composition but differ in the arrangement of their atoms. nih.govnih.gov For example, the position of the glycosidic bond (the bond connecting the sugar to the nucleobase) can be determined by analyzing the fragmentation of the molecule. Different collision energies in techniques like higher-energy collisional dissociation (HCD) can generate unique fragmentation patterns that allow for the differentiation of isomers that are otherwise difficult to distinguish. nih.govnih.govnih.gov This is particularly important for compounds like this compound to confirm the attachment of the glucofuranosyl moiety to the N9 position of the adenine (B156593) base. tandfonline.comtandfonline.com

| Fragmentation Technique | Precursor Ion Selection | Fragmentation Method | Product Ion Analysis | Application in Nucleoside Analysis |

| Collision-Induced Dissociation (CID) | Yes | Collision with an inert gas | Provides information on the basic structure and major fragments. nih.gov | Often yields the nucleobase ion as the most prominent fragment. nih.govnih.gov |

| Higher-Energy Collisional Dissociation (HCD) | Yes | Higher-energy collision with an inert gas | Generates a wider range of fragment ions, including those from the sugar moiety. nih.govnih.gov | Enables differentiation of positional isomers by creating unique fragmentation "fingerprints". nih.govnih.gov |

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope dilution mass spectrometry is considered a gold standard for highly accurate and precise quantification of molecules. nih.govnih.govnist.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample as an internal standard. nih.govspringernature.com The labeled and unlabeled compounds are co-extracted, co-chromatographed, and then analyzed by mass spectrometry. nih.govresearchgate.net Because the labeled internal standard behaves almost identically to the analyte during sample preparation and analysis, any loss of the analyte during these steps is corrected for by the corresponding loss of the internal standard. The ratio of the signal from the unlabeled analyte to the labeled internal standard is used to calculate the exact concentration of the analyte in the original sample. nih.govspringernature.com This technique provides a high degree of accuracy and is less susceptible to matrix effects than other quantification methods. nist.gov

Q & A

Q. What are the key strategies for synthesizing 9-(β-D-glucofuranosyl)adenine, and how do they compare to other nucleoside synthesis methods?

The synthesis typically involves protecting group chemistry and glycosylation. For example, methyl 5,6-dideoxy-2,3-O-isopropylidene-β-D-ribo-hex-5-enofuranoside (a protected sugar derivative) is used as a starting material, followed by acid-catalyzed glycosylation with adenine . This method avoids harsh conditions that might degrade the glucofuranosyl moiety. Compared to ribofuranosyl nucleosides, glucofuranosyl synthesis requires stricter stereochemical control due to the instability of the furanose ring .

Q. How can researchers structurally characterize 9-(β-D-glucofuranosyl)adenine, particularly its sugar conformation and adenine linkage?

X-ray crystallography and NMR spectroscopy are critical. For example, X-ray studies of analogous compounds (e.g., DHP-Ade) reveal that the glucofuranosyl ring adopts a "folded" or "extended" conformation depending on hydrogen bonding and crystal packing . In solution, ¹H and ¹³C NMR can identify anomeric proton coupling constants (e.g., ) to confirm β-linkage and sugar puckering (e.g., C3'-endo vs. C2'-exo) .

Q. What methodologies ensure purity assessment of 9-(β-D-glucofuranosyl)adenine in laboratory settings?

High-performance liquid chromatography (HPLC) with UV detection (λmax ~259 nm) is standard, leveraging the adenine chromophore. Purity ≥98% is achievable via reverse-phase columns (C18) with aqueous/organic mobile phases . Mass spectrometry (MS) confirms molecular weight (e.g., 273.19 g/mol for adefovir analogs) .

Advanced Research Questions

Q. How do conformational dynamics of 9-(β-D-glucofuranosyl)adenine influence its interaction with enzymes or receptors?

Solid-state vs. solution conformations critically impact bioactivity. For instance, the "folded" conformation in DHP-Ade (analogous to glucofuranosyl derivatives) enhances interactions with hydrophobic enzyme pockets, while "extended" forms may disrupt binding . Molecular dynamics simulations paired with NOESY NMR can map conformational flexibility and predict binding modes .

Q. What experimental approaches resolve contradictions in reported bioactivity data for glucofuranosyl nucleosides?

Comparative studies using isosteric analogs (e.g., 9-(β-D-ribofuranosyl)adenine vs. 9-(β-D-glucofuranosyl)adenine) can isolate stereochemical effects. For example, replacing ribose with glucofuranose in DHPG analogs reduced antiviral activity, likely due to altered hydrogen-bonding networks . Dose-response assays under standardized conditions (pH, temperature) are essential to control variability .

Q. How does the stability of 9-(β-D-glucofuranosyl)adenine vary under different pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS monitor degradation products like adenine or sugar ring-opened derivatives. Buffered solutions (pH 7.4) mimic physiological conditions, while acidic/basic conditions reveal hydrolysis pathways .

Q. What strategies optimize glycosylation efficiency in synthesizing 9-(β-D-glucofuranosyl)adenine derivatives?

Vorbrüggen glycosylation (using trimethylsilyl triflate as a catalyst) improves yields by activating the sugar donor. Protecting group selection (e.g., acetyl vs. benzoyl) balances stability and deprotection ease. For example, isopropylidene groups in simplified downstream deprotection .

Q. How do structural modifications (e.g., 4'-deoxy or 2'-fluorine substitutions) affect the physicochemical properties of glucofuranosyl nucleosides?

Introducing electron-withdrawing groups (e.g., fluorine) at C2' increases metabolic stability by reducing glycosidase susceptibility. 4'-Deoxy analogs (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives) exhibit altered solubility and membrane permeability, assessed via logP measurements and Caco-2 cell assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.